![molecular formula C13H15ClO B2522756 1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287333-42-8](/img/structure/B2522756.png)
1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane
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Description
Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring . They are used in drug discovery by pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc .
Synthesis Analysis
The synthesis of BCPs is a significant challenge from a synthetic point of view . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . A new approach for the installation of the BCP unit on the xanthate moiety by means of a radical exchange process has also been presented .Molecular Structure Analysis
BCPs are a class of compounds that have a unique three-dimensional structure. They consist of a three-membered ring with two carbon atoms and one other atom, which can vary .Chemical Reactions Analysis
The chemical reactions involving BCPs often involve the opening of the three-membered ring, which can be achieved under certain conditions . The exact reactions would depend on the specific substituents attached to the BCP core.Physical And Chemical Properties Analysis
BCPs have unique physico-chemical properties. They have been shown to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c1-15-11-4-2-10(3-5-11)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFNRAYGEPVQBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2)(C3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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